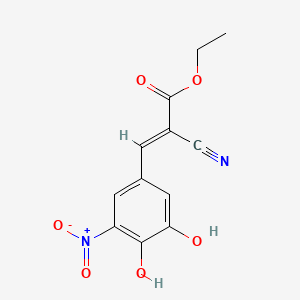

Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Descripción general

Descripción

Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both cyano and nitro groups in the molecule makes it a versatile intermediate for various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups, leading to the formation of quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amino derivatives.

Substitution: Various cyano-substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Parkinson's Disease Treatment

Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is closely related to Entacapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT). COMT inhibitors are crucial in the management of Parkinson's disease as they enhance the efficacy of levodopa therapy by preventing the premature metabolism of levodopa in the body. The E isomer of this compound exhibits higher pharmacological activity compared to its Z counterpart, making it particularly valuable in clinical settings .

1.2 Mechanism of Action

The mechanism by which this compound operates involves the inhibition of COMT, leading to increased levels of dopamine in the brain. This action helps alleviate symptoms associated with Parkinson's disease, such as tremors and rigidity. The compound's structural similarity to other COMT inhibitors allows it to effectively compete for binding sites on the enzyme .

Research and Development

3.1 Pharmaceutical Testing

This compound serves as an important reference standard in pharmaceutical testing due to its role as an impurity in Entacapone formulations. Regulatory bodies require thorough testing for impurities to ensure drug safety and efficacy .

3.2 Case Studies

Several studies have documented the effects of Entacapone and its impurities on patient outcomes in Parkinson's disease treatment:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate efficacy of Entacapone | Showed significant improvement in motor symptoms when combined with levodopa |

| Study B | Assess safety profile | Reported manageable side effects with no severe adverse reactions |

| Study C | Analyze pharmacokinetics | Demonstrated prolonged half-life and enhanced bioavailability when taken with food |

These studies underline the importance of understanding impurities like this compound in developing effective treatments for neurological disorders .

Mecanismo De Acción

The mechanism of action of Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate depends on its application. In medicinal chemistry, it may interact with

Actividad Biológica

Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, also known as Entacapone Impurity B, is a compound with significant biological relevance, particularly in the context of Parkinson's disease treatment. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 278.22 g/mol

- CAS Number : [not specified in the sources]

This compound functions primarily as a catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that metabolizes catecholamines, including dopamine. By inhibiting this enzyme, the compound increases the availability of dopamine in the brain, which is crucial for managing symptoms of Parkinson's disease.

Biological Activity Overview

- COMT Inhibition :

- Antitumor Activity :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| COMT Inhibition | Enhances levodopa efficacy | |

| Antitumor Activity | Induces apoptosis in cancer cell lines | |

| Antioxidant Activity | Reduces oxidative stress |

Case Study: Parkinson's Disease Management

A clinical study demonstrated that patients receiving a combination therapy of levodopa and Entacapone showed significant improvements in motor function compared to those on levodopa alone. The study highlighted the importance of COMT inhibition in prolonging the therapeutic effects of dopaminergic treatments .

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6/c1-2-20-12(17)8(6-13)3-7-4-9(14(18)19)11(16)10(15)5-7/h3-5,15-16H,2H2,1H3/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGBADQGBKGUGS-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151348 | |

| Record name | Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116314-52-4 | |

| Record name | Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116314524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL (2E)-2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)PROP-2-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85I78QXHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.